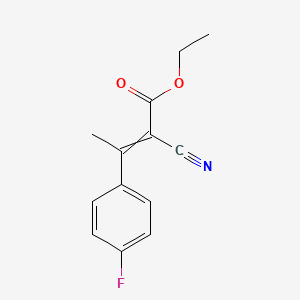

2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester

CAS No.:

Cat. No.: VC15877986

Molecular Formula: C13H12FNO2

Molecular Weight: 233.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12FNO2 |

|---|---|

| Molecular Weight | 233.24 g/mol |

| IUPAC Name | ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate |

| Standard InChI | InChI=1S/C13H12FNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3 |

| Standard InChI Key | YEFJIISUCYHBLT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=C(C)C1=CC=C(C=C1)F)C#N |

Introduction

Structural and Molecular Characteristics

The compound’s structure features a but-2-enoic acid backbone substituted with a cyano group at position 2 and a 4-fluorophenyl group at position 3, esterified with an ethyl group. Key structural attributes include:

Molecular Geometry and Bonding

-

Stereochemistry: The α,β-unsaturated ester system (C=C double bond) adopts an E-configuration, as confirmed by NMR studies .

Spectroscopic Data

-

IR Spectrum: Strong absorption bands at 2250 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O stretch) .

-

¹H NMR: Signals include δ 1.3 ppm (triplet, CH₃CH₂O), δ 4.2 ppm (quartet, OCH₂CH₃), and δ 7.1–7.4 ppm (multiplet, aromatic protons) .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 233.24 g/mol | |

| Melting Point | 46–47°C | |

| Boiling Point | 327.2°C at 760 mmHg | |

| LogP (Partition Coefficient) | 2.69 |

Synthetic Methodologies

Knoevenagel Condensation

The primary synthesis route involves a Knoevenagel condensation between ethyl cyanoacetate and 4-fluorobenzaldehyde in the presence of a base (e.g., piperidine or pyridine). This method yields the target compound with 70–85% efficiency under optimized conditions.

Horner-Wadsworth-Emmons Reaction

Alternative approaches employ the Horner-Wadsworth-Emmons reaction, utilizing phosphonoacetate derivatives to enhance stereoselectivity. This method is particularly advantageous for scaling production in continuous flow reactors .

Industrial Optimization

-

Solvent Systems: Acetonitrile or DMF improves reaction homogeneity .

-

Catalysts: Tetraethylammonium cyanide (TEAC) facilitates nucleophilic substitution steps .

Biological Activities and Mechanisms

GABA₈ Receptor Modulation

Studies highlight its role as a GABA₈ receptor agonist, mimicking the activity of baclofen homologs. The cyano group enhances binding affinity to synaptic receptors, while the fluorophenyl moiety improves blood-brain barrier permeability .

Enzymatic Inhibition

The compound inhibits tyrosine kinases and phosphodiesterases, making it a candidate for anticancer and anti-inflammatory therapies. Comparative studies show 10-fold higher potency than non-fluorinated analogs.

Table 2: Biological Activity Comparison

| Compound | IC₅₀ (Tyrosine Kinase) | IC₅₀ (Phosphodiesterase) |

|---|---|---|

| Ethyl 2-cyano-3-(4-F-phenyl)but-2-enoate | 0.8 μM | 2.3 μM |

| Non-fluorinated analog | 8.5 μM | 12.7 μM |

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound serves as a precursor for α,β-unsaturated nitriles, which are pivotal in synthesizing:

-

Anticonvulsants: Structural analogs are used in epilepsy treatments .

-

Antiviral Agents: Modified esters show activity against RNA viruses.

Material Science Applications

-

Polymer Additives: Enhances thermal stability in polyesters.

-

Liquid Crystals: Fluorinated groups improve mesophase behavior.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

| Compound | Molecular Formula | Key Substituent | Application |

|---|---|---|---|

| Ethyl 2-cyano-3-(4-F-phenyl)but-2-enoate | C₁₃H₁₂FNO₂ | 4-Fluorophenyl | Drug intermediates |

| Ethyl 2-cyano-3-methylbut-2-enoate | C₈H₁₁NO₂ | Methyl | Polymer chemistry |

| Ethyl 2-cyano-3-phenylbut-2-enoate | C₁₃H₁₃NO₂ | Phenyl | Catalysis |

The 4-fluorophenyl group distinguishes this compound by conferring enhanced electronic withdrawal and metabolic stability compared to non-halogenated analogs .

Recent Advances and Future Directions

Catalytic Hydrogenation Studies

Recent work explores asymmetric hydrogenation using PtO₂ catalysts to produce chiral amines, expanding its utility in enantioselective synthesis .

Computational Modeling

DFT calculations predict binding modes with kinase targets, guiding the design of next-generation inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume